Cas no 931-16-8 ((1R,2R)-2-aminocyclohexan-1-ol)

(1R,2R)-2-aminocyclohexan-1-ol structure
931-16-8 structure
Nome do Produto:(1R,2R)-2-aminocyclohexan-1-ol
N.o CAS:931-16-8
MF:C6H13NO
MW:115.173521757126
MDL:MFCD08061325
CID:40295
PubChem ID:735777

(1R,2R)-2-aminocyclohexan-1-ol Propriedades químicas e físicas

Nomes e Identificadores

    • (1R,2R)-2-Aminocyclohexanol
    • (1R,2R)-(-)-2-Aminocyclohenanol
    • (R)-2-Aminocyclohenanol
    • (1R,2R)-2-AMinocyclohexan-1-ol
    • 1R,2R-2-Aminocyclohenanol hydrochloride
    • R-ACN
    • (R)-2-Aminocyclohexanol R-Acn
    • (1R, 2R)-2-Aminocyclohexanol
    • trans-2-Aminocyclohexanol
    • trans-2-Amino-cyclohexanol
    • Cyclohexanol, 2-amino-, (1R,2R)-
    • (1R,2R)-2-aminocylohexanol
    • Cyclohexanol, 2-amino-, (1R,2R)-rel-
    • (1R,2R)-2-amino-1-cyclohexanol
    • (1R,2R)-2-Aminocylohexanol HCl
    • trans-2-Aminocyclohexanol hydrochloride
    • rel-(1R,2R)-2-aminocyclohexanol
    • PubChem19553
    • trans 2-aminocyclohexanol
    • (trans)-2-amino-cyclohexanol
    • trans-2-hydroxy-cyclohexylamine
    • (1R,2R)-2-Aminocyclohexanol (ACI)
    • Cyclohexanol, 2-amino-, (1R-trans)- (ZCI)
    • (1R,2R)-trans-2-Aminocyclohexanol
    • [(1R,2R)-2-Hydroxycyclohexyl]amine
    • A844451
    • DTXSID201310006
    • J-524992
    • AM62781
    • rel-(1R,2R)-2-Aminocyclohexan-1-ol
    • 6982-39-4
    • Specs an-907/25060015
    • rac-(1R,2R)-2-aminocyclohexan-1-ol
    • CS-W003455
    • PQMCFTMVQORYJC-PHDIDXHHSA-N
    • MFCD03427291
    • EN300-261568
    • ((1R,2R)-2-hydroxy-cyclohexyl)-amine
    • trans-(+/-)-2-aminocyclohexanol
    • (1RS,2R)-2-aminocyclohexan-1-ol
    • AS-83222
    • 931-16-8
    • (1R,2R)-2-amino-cyclohexanol
    • (R)-2-aminocyclohexanol, AldrichCPR
    • MFCD08061325
    • SCHEMBL213812
    • EN300-140308
    • (1R,2R)-2-amino cyclohexanol
    • DS-17200
    • racemic trans-2-aminocyclohexanol
    • (+/-)-trans-2-Aminocyclohexanol
    • (1R,2R)-2-hydroxy-cyclohexylamine
    • AKOS015854171
    • (1R,2R)-(-)-2-aminocyclohexanol
    • DB-353138
    • BBL102086
    • STL555885
    • cyclohexane, trans-1-amino-2-hydroxy-
    • cyclohexane, 1-amino-2-hydroxy-
    • (1R,2R)-2-aminocyclohexan-1-ol
    • MDL: MFCD08061325
    • Inchi: 1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
    • Chave InChI: PQMCFTMVQORYJC-PHDIDXHHSA-N
    • SMILES: O[C@@H]1CCCC[C@H]1N

Propriedades Computadas

  • Massa Exacta: 115.10000
  • Massa monoisotópica: 115.1
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 74.9
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -0.1
  • Superfície polar topológica: 46.2

Propriedades Experimentais

  • Densidade: 1.037 g/cm3
  • Ponto de ebulição: 201.1°C at 760 mmHg
  • Ponto de Flash: 75.434ºC
  • Índice de Refracção: 1.503
  • PSA: 46.25000
  • LogP: 0.94890

(1R,2R)-2-aminocyclohexan-1-ol Informações de segurança

  • Declaração de perigo: H302-H315-H319-H332-H335
  • Código da categoria de perigo: 22-41
  • Instrução de Segurança: 26-41
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C

(1R,2R)-2-aminocyclohexan-1-ol Dados aduaneiros

  • CÓDIGO SH:2922199090
  • Dados aduaneiros:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(1R,2R)-2-aminocyclohexan-1-ol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-140308-0.05g
(1R,2R)-2-aminocyclohexan-1-ol
931-16-8 95%
0.05g
$19.0 2023-02-15
ChemScence
CS-W003455-10g
(1R,2R)-2-Aminocyclohexanol
931-16-8 ≥98.0%
10g
$52.0 2022-04-26
eNovation Chemicals LLC
D582287-100g
(R)-2-Aminocyclohenanol
931-16-8 95%
100g
$995 2024-05-24
eNovation Chemicals LLC
K02829-100g
(1R,2R)-2-Aminocyclohexanol
931-16-8 99.0%
100g
$440 2024-05-24
Enamine
EN300-140308-10.0g
(1R,2R)-2-aminocyclohexan-1-ol
931-16-8 95%
10.0g
$108.0 2023-02-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A3500-1G
(1R,2R)-2-Aminocyclohexanol
931-16-8 >98.0%(GC)(T)
1g
¥130.00 2024-04-15
eNovation Chemicals LLC
K02829-50g
(1R,2R)-2-Aminocyclohexanol
931-16-8 99.0%
50g
$300 2024-05-24
TRC
A938120-10g
(1R,2R)-2-Aminocyclohexanol
931-16-8
10g
$ 320.00 2022-06-07
abcr
AB200279-1 g
(1R,2R)-2-Aminocyclohexanol, 95%; .
931-16-8 95%
1g
€72.60 2023-05-20
ChemScence
CS-W003455-5g
(1R,2R)-2-Aminocyclohexanol
931-16-8 ≥98.0%
5g
$39.0 2022-04-26

(1R,2R)-2-aminocyclohexan-1-ol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 - 2 h, 3 atm, rt
Referência
An Improved And Efficient Process For The Scalable Preparation Of Optically Pure Trans-2-Aminocyclohexanols
Xue, Feng; Li, Chang-Gong; Zhu, Yong; Lou, Tian-Jun, Journal of Chemical Research, 2014, 38(5), 322-324

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  12 h, 50 Pa
Referência
Efficient ring opening of aziridines with carboxylic acids
Kumar, Manoj; Gandhi, Shikha; Kalra, Swinderjeet Singh; Singh, Vinod K., Synthetic Communications, 2008, 38(10), 1527-1532

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Perchloric acid Solvents: Water
Referência
Cyclohexenimine (7-azabicyclo[4.1.0]heptane) and the stereochemistry of ethylenimine ring-closure and opening
Paris, Olden E.; Fanta, Paul E., Journal of the American Chemical Society, 1952, 74, 3007-10

Synthetic Routes 4

Condições de reacção
Referência
Preparation of optically active trans-2-aminocyclohexanol
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção
Referência
Method for producing optically active trans-2-aminocyclohexanol and derivative thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referência
Hybrid Organo- and Biocatalytic Process for the Asymmetric Transformation of Alcohols into Amines in Aqueous Medium
Liardo, Elisa; Rios-Lombardia, Nicolas; Moris, Francisco; Rebolledo, Francisca; Gonzalez-Sabin, Javier, ACS Catalysis, 2017, 7(7), 4768-4774

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referência
Asymmetric ring-opening of cyclohexene oxide with trimethylsilyl azide in the presence of titanium isopropoxide/chiral ligand
Emziane, M.; Sutowardoyo, K. I.; Sinou, D., Journal of Organometallic Chemistry, 1988, 346(1),

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt → 30 °C; 30 °C
Referência
Process for preparation of (1R,2R)-2-benzoxycyclohexanamine
, China, , ,

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referência
A new synthesis of optically active trans-β-amino alcohols by asymmetric ring-opening of symmetrical oxiranes
Yamashita, Hiroyuki, Chemistry Letters, 1987, (3), 525-8

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Referência
Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis
Schiffers, Ingo; Rantanen, Toni; Schmidt, Frank; Bergmans, Werner; Zani, Lorenzo; et al, Journal of Organic Chemistry, 2006, 71(6), 2320-2331

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Referência
Opening of epoxides with trimethylsilyl cyanide to produce β-hydroxy isonitriles. A general synthesis of oxazolines and β-amino alcohols
Gassman, Paul G.; Guggenheim, Thomas L., Journal of the American Chemical Society, 1982, 104(21), 5849-50

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid ,  Hydrogen peroxide ,  Diborane
Referência
Synthesis and reactions of organic compounds with nitrogen atom. Part VIII. Action of diborane on some cyclic O-acetyl α,β-unsaturated aldo- and ketoximes
Przewoska-Ratajczak, Krystyna; Uzarewicz, Arkadiusz, Polish Journal of Chemistry, 1991, 65(5-6), 945-58

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  3 h, 60 °C
Referência
Cyclic trans-β-amino alcohols: preparation and enzymatic kinetic resolution
Rouf, Abdul; Gupta, Pankaj; Aga, Mushtaq A.; Kumar, Brijesh; Parshad, Rajinder; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2134-2143

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Ammonia Solvents: Water
Referência
Synthesis of aminoalcohols from epoxides and ammonia
McManus, Samuel P.; Larson, Charles A.; Hearn, Richard A., Synthetic Communications, 1973, 3(3), 177-80

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referência
Metal(II) d-tartrates catalyzed asymmetric ring opening of oxiranes with various nucleophiles
Yamashita, Hiroyuki, Bulletin of the Chemical Society of Japan, 1988, 61(4), 1213-20

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referência
Application of new chiral auxiliaries, trans-2-(N-arylsulfonyl-N-benzyl)cyclohexanols, in an asymmetric radical cyclization
Nishida, A.; Shirato, F.; Nakagawa, M., Tetrahedron: Asymmetry, 2000, 11(18), 3789-3805

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ;  30 min
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide ;  40 h, rt
Referência
Helix-Forming Propensity of Aliphatic Urea Oligomers Incorporating Noncanonical Residue Substitution Patterns
Pendem, Nagendar; Douat, Celine; Claudon, Paul; Laguerre, Michel; Castano, Sabine; et al, Journal of the American Chemical Society, 2013, 135(12), 4884-4892

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  0 - 5 °C; overnight, 35 - 40 °C
Referência
Preparation of tert-butyl ((1R,2S)-2-aminocyclohexyl)carbamate and benzyl ((1R,2S)-2-aminocyclohexyl)carbamate
, China, , ,

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Phenyl carbamate Catalysts: stereoisomer of [μ-[(4aS,27aS,31aS,54aS)-9,23,36,50-Tetrakis(1,1-dimethylethyl)-… ,  Stereoisomer of [μ3-[(4aS,27aS,31aS,54aS,58aS,81aS)-9,23,36,50,63,77-hexakis(1,1… Solvents: Acetonitrile ;  48 h, 50 °C; 50 °C → rt
1.2 Solvents: Dichloromethane ;  1 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 min, rt; 20 h, 85 °C; 85 °C → rt
1.4 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.5 Solvents: Toluene ;  heated; rt; rt → 4 °C
Referência
A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols
Birrell, James A.; Jacobsen, Eric N., Organic Letters, 2013, 15(12), 2895-2897

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Dimethylformamide
Referência
A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form
Overman, L. E.; Sugai, S., Journal of Organic Chemistry, 1985, 50(21), 4154-5

(1R,2R)-2-aminocyclohexan-1-ol Raw materials

(1R,2R)-2-aminocyclohexan-1-ol Preparation Products

(1R,2R)-2-aminocyclohexan-1-ol Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:931-16-8)(1R,2R)-2-aminocyclohexan-1-ol
Número da Ordem:A844451
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:03
Preço ($):248.0

(1R,2R)-2-aminocyclohexan-1-ol Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:931-16-8)(R)-2-Aminocyclohenanol
sfd2003
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:931-16-8)(R)-2-Aminocyclohenanol
5449385
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito